

# Technical Whitepaper: Methyl 2-Formyl-3-Hydroxybenzoate

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** Methyl 2-formyl-6-hydroxybenzoate  
**CAS No.:** 136192-84-2  
**Cat. No.:** B3321583

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## A Critical Intermediate in Hemoglobin Modulator Synthesis

### Executive Summary

Methyl 2-formyl-3-hydroxybenzoate (CAS 131524-43-1) is a high-value pharmacophore and a structural isomer of the theoretically named "2-carbomethoxy-3-hydroxybenzaldehyde." It serves as the primary aromatic scaffold in the synthesis of Voxelotor (Oxbryta), a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease (SCD). This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]

### Nomenclature & Structural Integrity (Critical Alert)

Warning: There is a significant risk of structural ambiguity in the nomenclature of this compound. Researchers must distinguish between the two primary isomers to avoid synthetic dead-ends.

Feature	Target Compound (Drug Intermediate)	Isomer (Rare/Catalog Item)
IUPAC Name	Methyl 2-formyl-3-hydroxybenzoate	Methyl 2-formyl-6-hydroxybenzoate
Common Misnomer	2-Carbomethoxy-3-hydroxybenzaldehyde (Loose usage)	2-Carbomethoxy-3-hydroxybenzaldehyde (Literal)
CAS Number	131524-43-1	136192-84-2
Connectivity	COOMe(1) – CHO(2) – OH(3)	OH(6) – COOMe(1) – CHO(2)
Key Feature	Aldehyde is between Ester and Phenol. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Ester is between Aldehyde and Phenol.
Application	Voxelotor Synthesis (SCD)	Mite Pheromone Analogs

Note: This guide focuses on CAS 131524-43-1, as it is the industrially relevant intermediate for pharmaceutical applications.

## Physicochemical Profile

Property	Data	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	[1]
Molecular Weight	180.16 g/mol	[1]
Appearance	Yellow to off-white crystalline solid	[2]
Melting Point	113–115 °C (Typical for pure polymorphs)	[3]
Solubility	Soluble in DMSO, DMF, CH <sub>3</sub> CN, EtOAc; Insoluble in water.[2]	[2]
pKa (Predicted)	~6.5 (Phenolic OH modulated by ortho-formyl)	[4]
SMILES	<chem>COC(=O)C1=C(C(=O)C(O)=CC=C1</chem>	[1]

## Synthetic Methodology

The most robust route to Methyl 2-formyl-3-hydroxybenzoate is the Duff Formylation, which selectively introduces the aldehyde group ortho to the phenolic hydroxyl.

### Protocol: Ortho-Formylation of Methyl 3-Hydroxybenzoate

Reaction Type: Electrophilic Aromatic Substitution (Duff Reaction) Precursor: Methyl 3-hydroxybenzoate Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) or Polyphosphoric acid.

Step-by-Step Procedure:

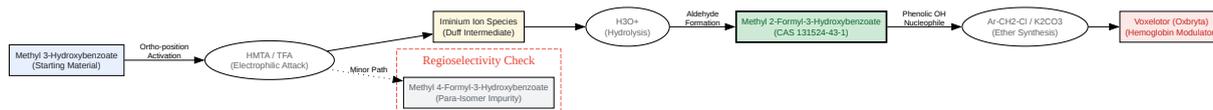
- Preparation: In a dry 500 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in Trifluoroacetic acid (TFA) (150 mL).
- Addition: Add Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol) in portions over 20 minutes at room temperature. Caution: Exothermic.

- Cyclization: Heat the mixture to 80–90 °C and stir for 12 hours. The solution will turn deep orange/red.[6]
- Hydrolysis: Cool the reaction mixture to 0 °C. Quench by slowly adding 4N HCl (100 mL) and stir for 4 hours to hydrolyze the iminium intermediate.
- Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
- Purification: Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc 4:1) to yield the product as a yellow solid.

Yield Expectation: 45–60% Key Impurity: Methyl 4-formyl-3-hydroxybenzoate (para-isomer).

## Mechanistic Logic (Graphviz Visualization)

The following diagram illustrates the synthetic logic from the precursor to the Voxelotor scaffold, highlighting the critical regioselectivity.



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Caption: Synthetic pathway transforming Methyl 3-hydroxybenzoate into the Voxelotor scaffold via Duff formylation, highlighting the critical ortho-selectivity.

## Pharmaceutical Applications: The Voxelotor Case

Methyl 2-formyl-3-hydroxybenzoate is the "Left-Hand Side" (LHS) building block of Voxelotor, a drug approved for treating Sickle Cell Disease.

- Mechanism of Action: The aldehyde group of the Voxelotor molecule forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin alpha-chain. This stabilizes the oxygenated hemoglobin state (R-state), preventing polymerization of HbS.
- Synthetic Role: The phenolic hydroxyl group at C3 is alkylated with a chloromethyl-pyridine derivative (the "Right-Hand Side") to link the two pharmacophores. The C2-aldehyde remains free to interact with hemoglobin.
- Reaction:
  - Reagents: Methyl 2-formyl-3-hydroxybenzoate + 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine.
  - Conditions:  $K_2CO_3$ , DMF, 60 °C.
  - Outcome: Formation of the ether linkage with high yield (>85%).

## Analytical Characterization

To validate the identity of synthesized batches, compare against these spectral benchmarks:

- $^1H$  NMR (400 MHz,  $CDCl_3$ ):
  - $\delta$  10.23 (s, 1H, -CHO) – Distinctive downfield aldehyde peak.
  - $\delta$  11.20 (s, 1H, -OH) – Phenolic proton, often broad/deshielded due to H-bonding with aldehyde.
  - $\delta$  3.95 (s, 3H, -COOCH<sub>3</sub>) – Methyl ester singlet.[3]
  - $\delta$  7.00–7.60 (m, 3H, Ar-H) – Aromatic region.
- Mass Spectrometry (ESI):
  - Calculated  $[M+H]^+$ : 181.05
  - Found  $[M+H]^+$ : 181.1

## Safety & Handling (SDS Summary)

- GHS Classification: Warning.
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

## References

- ChemicalBook. (2025). Methyl 2-formyl-3-hydroxybenzoate Properties and CAS 131524-43-1. [Link](#)
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## Sources

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- To cite this document: BenchChem. [Technical Whitepaper: Methyl 2-Formyl-3-Hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3321583#2-carbomethoxy-3-hydroxybenzaldehyde-chemical-data\]](https://www.benchchem.com/product/b3321583#2-carbomethoxy-3-hydroxybenzaldehyde-chemical-data)

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